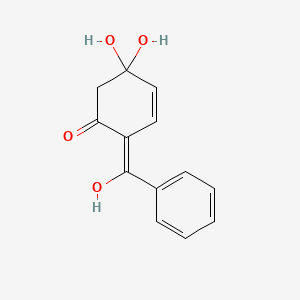![molecular formula C11H13FN2O2 B14748340 N-[acetamido-(4-fluorophenyl)methyl]acetamide CAS No. 5145-57-3](/img/structure/B14748340.png)
N-[acetamido-(4-fluorophenyl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[acetamido-(4-fluorophenyl)methyl]acetamide is an organic compound with the molecular formula C11H13FN2O2 It is characterized by the presence of an acetamido group attached to a 4-fluorophenylmethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[acetamido-(4-fluorophenyl)methyl]acetamide typically involves the reaction of 4-fluorobenzylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-fluorobenzylamine and acetic anhydride.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: 4-fluorobenzylamine is added dropwise to a solution of acetic anhydride in the chosen solvent. The mixture is stirred for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC).
Workup: After completion of the reaction, the mixture is quenched with water, and the organic layer is separated. The product is purified using column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[acetamido-(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[acetamido-(4-fluorophenyl)methyl]acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[acetamido-(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-fluorophenyl)acetamide: Similar structure but lacks the additional acetamido group.
N-(4-chlorophenyl)methylacetamide: Similar structure with a chlorine atom instead of fluorine.
N-(4-bromophenyl)methylacetamide: Similar structure with a bromine atom instead of fluorine.
Uniqueness
N-[acetamido-(4-fluorophenyl)methyl]acetamide is unique due to the presence of both acetamido and fluorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
5145-57-3 |
|---|---|
Molekularformel |
C11H13FN2O2 |
Molekulargewicht |
224.23 g/mol |
IUPAC-Name |
N-[acetamido-(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C11H13FN2O2/c1-7(15)13-11(14-8(2)16)9-3-5-10(12)6-4-9/h3-6,11H,1-2H3,(H,13,15)(H,14,16) |
InChI-Schlüssel |
RWLGNHLTOJAVFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(C1=CC=C(C=C1)F)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene](/img/structure/B14748260.png)
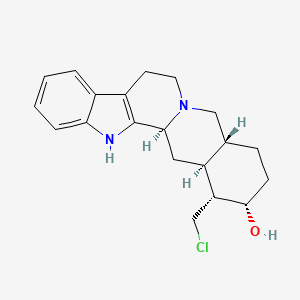

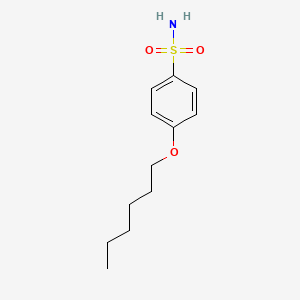
![(2Z,5E)-2,5-bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopentan-1-one](/img/structure/B14748288.png)

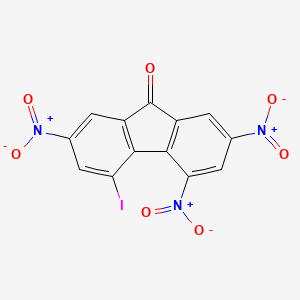
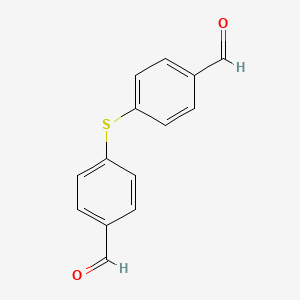


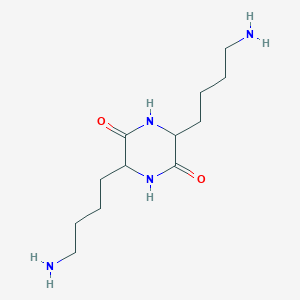

![6-Methylbenzo[c]phenanthrene](/img/structure/B14748335.png)
